Product packaging for cycloocta-1,5-diene(Cat. No.:)

cycloocta-1,5-diene

Cat. No.: B8815838
M. Wt: 108.18 g/mol
InChI Key: VYXHVRARDIDEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloocta-1,5-diene (COD), with the CAS registry number 111-78-4, is a cyclic hydrocarbon with the formula C8H12, specifically the (Z,Z)-stereoisomer. It is a colorless liquid with a strong odor and serves as a fundamental building block and ligand in both organic and organometallic chemistry. In research, its primary value lies in its role as a chelating diene ligand for low-valent transition metals. The stability of metal-COD complexes, attributable to the chelate effect, allows for their isolation, while the COD ligand remains readily displaceable, making these complexes versatile precursors in catalysis and synthesis. Key complexes include bis(this compound)nickel(0), Ni(COD)2, cyclooctadiene rhodium chloride dimer, and cyclooctadiene iridium chloride dimer, which are foundational starting materials for preparing active catalytic species . Beyond its ligand applications, COD is a valuable intermediate in organic synthesis. It reacts with borane to give 9-borabicyclo[3.3.1]nonane (9-BBN), a reagent widely used in hydroboration reactions . It is also utilized in the synthesis of disparlure, a gypsy moth pheromone, and can form heterocyclic structures, such as 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, upon reaction with sulfur dichloride (SCl2) . This product is intended for research purposes only and is not designed or approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B8815838 cycloocta-1,5-diene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

cycloocta-1,5-diene

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2

InChI Key

VYXHVRARDIDEHS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=C1

boiling_point

150.8 °C @ 757 MM HG

Color/Form

LIQUID

density

0.8818 @ 25 °C/4 °C

flash_point

95 °F
95 °F.

melting_point

-70 TO -69 °C

physical_description

Liquid
Colorless Liquid;  [MSDSonline]

solubility

INSOL IN WATER;  SOL IN BENZENE, CARBON TETRACHLORIDE

vapor_density

3.66 (AIR= 1)

vapor_pressure

4.95 [mmHg]
0.50 PSI ABSOLUTE @ 100 °F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cycloocta 1,5 Diene

Advanced Dimerization Strategies for Cycloocta-1,5-diene Production

The industrial synthesis of this compound is predominantly achieved through the dimerization of butadiene. potsdam.eduwikipedia.org This process relies on sophisticated catalyst systems to control the reaction's selectivity and efficiency.

The cyclodimerization of 1,3-butadiene (B125203) to produce this compound is a cornerstone of industrial organic chemistry, with nickel-based catalysts playing a pivotal role. potsdam.edunih.gov The reaction is typically catalyzed by zerovalent nickel [Ni(0)] complexes, often modified with phosphorus-based ligands such as phosphites or phosphines. google.comresearchgate.netresearchgate.net The choice of ligand is critical as it governs the selectivity of the reaction, directing it towards the formation of this compound (COD) over other possible C8 isomers like 4-vinylcyclohexene (B86511) (VCH). researchgate.net

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Coupling: Two molecules of 1,3-butadiene coordinate to the [Ni(0)L] catalyst center. This is followed by an oxidative coupling step where the two diene molecules are joined, forming a C8-bis(π-allyl)nickel(II) complex, which exists as a nickelacyclononadiene intermediate.

Isomerization: This nickelacyclic intermediate can exist in several isomeric forms. The equilibrium between these forms is influenced by the steric and electronic properties of the ancillary ligand (L).

Reductive Elimination: The final step is the reductive elimination from the appropriate nickelacyclic intermediate. This step closes the eight-membered ring, releases the this compound product, and regenerates the active [Ni(0)L] catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Table 1: Examples of Nickel Catalyst Systems for Butadiene Dimerization.
Catalyst SystemLigand TypeKey FeatureReference
Nickel(0) complex with phosphite (B83602) estersPhosphiteAllows for high yield and purity of COD under elevated temperature and pressure. google.com
Bis(acrylonitrile) nickel / triphenylphosphine (B44618)Phosphine (B1218219)Effective in non-polar solvents like benzene (B151609) or hexane. chembk.com
[bis(butadiene)Ni(0)PH₃]Generic PhosphineUsed in theoretical studies to model the catalytic cycle and determine rate-limiting steps. researchgate.net

Isomerization and Stereochemical Control in this compound Synthesis

While the common form of COD is the (Z,Z)-isomer (also known as cis,cis-COD), significant research has been dedicated to the synthesis and control of its more exotic and highly strained isomers.

The highly strained (E,E)-cycloocta-1,5-diene is a thermally unstable isomer that cannot be readily prepared by standard thermal methods. Its first successful synthesis was reported in 1969 by Whitesides and Cope, who utilized the photoisomerization of the stable (Z,Z)-isomer. wikipedia.org This process involves the irradiation of (Z,Z)-cycloocta-1,5-diene in the presence of a photosensitizer. wikipedia.orgkoreascience.kr

The reaction proceeds via the transfer of energy from an excited state of the sensitizer (B1316253) to the (Z,Z)-COD molecule, promoting it to an excited state. In this state, the energy barrier for rotation around the carbon-carbon double bonds is lowered, allowing for isomerization. Subsequent relaxation to the ground state can yield the (E,Z) and the highly strained (E,E) isomers. The (E,E)-COD isomer possesses a twisted molecular conformation rather than the chair-like structure of the (Z,Z) form. wikipedia.org

Further advanced studies have demonstrated that the stereochemical outcome of this photoisomerization can be influenced by external factors. For instance, conducting the enantiodifferentiating photoisomerization of (Z,Z)-COD with chiral sensitizers under high pressure (up to 750 MPa) can lead to discontinuous changes in the enantiomeric excess (ee) of the resulting chiral (E,Z)-isomer, indicating that the reaction mechanism can be altered by pressure. rsc.orgrsc.org

Regioselective and Stereoselective Functionalization of this compound

The direct functionalization of C–H bonds in readily available hydrocarbons like COD is a powerful strategy for rapidly building molecular complexity. This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to valuable derivatives.

Chiral derivatives of cyclooctadiene are highly sought-after as ligands for asymmetric catalysis. acs.orgresearchgate.net A modern and efficient method to synthesize these structures is through the direct, enantioselective C–H functionalization of the allylic positions of COD. This transformation can be effectively achieved using dirhodium catalysts. acs.orgchemrxiv.org

It is possible to selectively functionalize only one of the four equivalent allylic methylene (B1212753) C–H bonds in COD. This mono-functionalization is typically achieved by reacting an excess of this compound with a sub-stoichiometric amount of a diazo compound in the presence of a chiral dirhodium catalyst. chemrxiv.orgamazonaws.com The use of excess COD favors the single C-H insertion product over the di-substituted product.

The reaction involves the formation of a rhodium-stabilized donor/acceptor carbene from the diazo compound. This electrophilic carbene intermediate then reacts selectively at an allylic C–H bond of COD. The choice of the chiral dirhodium catalyst is crucial for inducing high levels of diastereoselectivity and enantioselectivity. For example, the catalyst Rh₂(R-2-Cl,5-BrTPCP)₄ has been shown to be highly effective in promoting this transformation, affording the mono-functionalized COD product in good yield and high enantioselectivity. chemrxiv.org The nature of the acceptor group on the diazo compound also plays a significant role, with trihaloethyl esters often providing superior results in terms of yield and selectivity compared to simpler alkyl esters. chemrxiv.org

Table 2: Research Findings on Rh-Catalyzed Mono-allylic C–H Functionalization of COD. chemrxiv.org
Diazo Compound Ester GroupCatalystYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
TrichloroethylRh₂(R-2-Cl,5-BrTPCP)₄72%>30:191%
MethylRh₂(R-2-Cl,5-BrTPCP)₄73%11.6:172%

This methodology provides a direct, step-economic route to valuable chiral COD derivatives that can serve as precursors to a new class of chiral ligands for asymmetric catalysis. acs.org

Rhodium-Catalyzed Allylic C–H Functionalization for Chiral Cyclooctadiene Ligands

Double C–H Functionalization for C2-Symmetric Derivatives

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful strategy for the efficient synthesis of complex molecules. In the context of this compound, double C–H functionalization has emerged as a key method for preparing chiral, C2-symmetric derivatives. These derivatives are of significant interest as ligands in asymmetric catalysis.

Rhodium-catalyzed allylic C–H functionalization of COD allows for both mono- and difunctionalization. nih.govresearchgate.netacs.org The double C–H functionalization is particularly noteworthy as it generates C2-symmetric COD derivatives with four new stereogenic centers. nih.govacs.orgchemrxiv.org This transformation can be achieved with high yield, diastereoselectivity, and enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.govacs.orgchemrxiv.org The process typically involves reacting COD with a diazo compound in the presence of a chiral dirhodium catalyst. acs.orgchemrxiv.org

A general procedure involves the slow addition of an aryl diazo ester to a solution of COD and a rhodium catalyst in a solvent like dichloromethane (B109758) at a controlled temperature. amazonaws.com The use of specific catalysts, such as dirhodium tetrakis[(R)-(1-(biphenyl)-2,2-diphenylcyclopropane carboxylate)] (Rh2(R-BPCP)4), can influence the site-selectivity of the C-H insertion. researchgate.net The resulting bis C–H functionalization products can be formed in good yield. acs.org An interesting aspect of this method is that even if the initial mono-C–H functionalization products have lower enantiomeric purity, the subsequent second insertion can lead to final products with very high levels of enantioselectivity (>99% ee). acs.orgchemrxiv.org This is attributed to the minor enantiomer of the mono-insertion product being preferentially converted into the meso diastereomer of the bis-insertion product. chemrxiv.org

These C2-symmetric COD derivatives can be further converted into a variety of chiral ligands. nih.gov Preliminary studies have shown their potential in rhodium-catalyzed asymmetric arylation of substrates like cyclohex-2-enone, achieving up to 76% ee in the conjugate addition products. nih.govacs.org

Table 1: Double C–H Functionalization of this compound

Catalyst System Reactant Product Type Key Features

Synthesis of Highly Functionalized Cyclooctadiene Scaffolds

A notable example of a highly functionalized cyclooctadiene scaffold is 3,4,7,8-tetrakis-exo-methylenethis compound. This compound serves as a versatile bis-diene in Diels-Alder reactions, providing a direct route to V-shaped molecules with a cyclooctatetraene (B1213319) (COT) core. rsc.orgrsc.org

The synthesis of this bis-diene can be achieved on a multigram scale through the debromination of 1,4,5,8-tetrakis-bromomethylcycloocta-1,3,5,7-tetraene. rsc.orgrsc.org This precursor is prepared from 1,5-cyclooctadiene (B75094). The debromination step can be carried out using either zinc powder or sodium iodide in acetone. rsc.orgrsc.org

Once prepared, 3,4,7,8-tetrakis-exo-methylenethis compound readily participates in double Diels-Alder reactions with various dienophiles, including quinones. rsc.orgrsc.orgchinesechemsoc.org The resulting Diels-Alder adducts possess a cyclooctatetraene core with dihydroaromatic wings. rsc.org These adducts can then be aromatized using different reagents to yield COT-fused acenes. rsc.orgrsc.org This methodology offers a more direct and shorter synthetic pathway to these V-shaped molecules compared to previous multi-step approaches. rsc.org

Table 2: Synthesis and Application of 3,4,7,8-Tetrakis-exo-methylenethis compound

Synthetic Step Reagents Product Application
Debromination 1,4,5,8-tetrakis-bromomethylcycloocta-1,3,5,7-tetraene, Zinc powder or NaI 3,4,7,8-tetrakis-exo-methylenethis compound Versatile bis-diene for Diels-Alder reactions. rsc.orgrsc.org

Transformation of this compound into Other Cyclic Hydrocarbons

1,3,5-Cyclooctatriene can be synthesized from the more readily available 1,5-cyclooctadiene through a two-step process. orgsyn.orgorgsyn.org The first step involves the allylic bromination of 1,5-cyclooctadiene using N-bromosuccinimide (NBS). orgsyn.org This reaction produces a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene. orgsyn.org

The subsequent step is the dehydrobromination of this mixture of bromocyclooctadienes. orgsyn.org Treatment with a base, such as a mixture of lithium chloride and lithium carbonate in dimethylformamide (DMF), exclusively affords 1,3,5-cyclooctatriene. orgsyn.org This product exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. orgsyn.org The synthesis can yield the desired product in high purity and good yield (84-90%). orgsyn.org It is important to carefully fractionate the intermediate bromocyclooctadienes to avoid contamination of the final product with unreacted 1,5-cyclooctadiene. orgsyn.org

This compound serves as a valuable starting material for the synthesis of cyclooctatetraene (COT) and its derivatives, bypassing the need for the classical Reppe synthesis which involves the high-pressure tetramerization of acetylene (B1199291). researchgate.net One straightforward method involves the oxidation of an intermediate cyclooctatetraene dianion, which can be generated from 1,5-cyclooctadiene. researchgate.net For example, reacting 1,5-cyclooctadiene with a potassium-naphthalene adduct can produce the dianion. researchgate.net A more practical approach involves the formation of [Li(tmeda)]2C8H8 (where tmeda is N,N,N',N'-tetramethylethylenediamine) from 1,5-cyclooctadiene, followed by oxidation with reagents like di-tert-butylperoxide or 1,2-dibromoethane (B42909) to yield cyclooctatetraene in good yield (around 65%). researchgate.net

Furthermore, as detailed in section 2.4.1, highly functionalized cyclooctatetraene derivatives can be accessed through the Diels-Alder reactions of 3,4,7,8-tetrakis-exo-methylenethis compound. rsc.orgrsc.org This route provides access to symmetrically tetra-substituted COT derivatives. iitm.ac.in

Organometallic Chemistry and Coordination Complexes of Cycloocta 1,5 Diene

Cycloocta-1,5-diene as a Chelate Ligand in Low-Valent Metal Complexes

This compound typically binds to a metal center in a η4-fashion, where all four carbon atoms of the two double bonds are involved in the coordination. ontosight.aiontosight.ai This mode of bonding is characteristic of diene ligands, which can function as four-electron donors to the metal. ontosight.ai The geometry of the resulting complex is influenced by the d-electron count of the metal center. For instance, in d8 platinum(II) complexes like dichloro(this compound)platinum(II), the COD ligand and two chloride ions form a square planar geometry around the platinum atom. ontosight.aiwikipedia.org In contrast, d10 nickel(0) complexes such as bis(this compound)nickel(0) exhibit a tetrahedral arrangement of the olefinic C=C bonds around the nickel center. strem.com

The stability of metal-COD complexes is significantly enhanced by the chelate effect, which makes them more stable than related complexes with monodentate olefin ligands like ethylene (B1197577). chemeurope.com The η-notation is used to describe the hapticity of the ligand, indicating the number of atoms in the ligand that are bonded to the metal. libretexts.org For COD, this is typically η4, signifying the interaction of four carbon atoms with the metal. ontosight.aiontosight.ai However, other coordination modes, such as η2, η3, and η3,η2-, have also been observed, particularly in iridium complexes where intramolecular C-H activation of the COD ligand can lead to transformations into various cyclooctadienyl ligands. acs.orgcsic.es

Table 1. Common Coordination Modes of this compound
Coordination Mode (Hapticity)DescriptionExample Metal Complex
η4Both double bonds of the COD ligand coordinate to the metal center.[Pt(COD)Cl2]
η2Only one double bond of the COD ligand coordinates to the metal center.Intermediate in ligand exchange reactions
η3,η2One allyl group and one double bond of a modified cyclooctadienyl ligand coordinate.[Ir(η3,η2-C8H11)(PMe3)2]

A key feature of metal-COD complexes is the lability of the COD ligand, which allows for its easy displacement by other ligands. strem.comchemeurope.commatthey.com This property makes them valuable precursors for the in-situ generation of catalysts and the synthesis of a wide range of other organometallic compounds. strem.commatthey.comtcichemicals.com The thermodynamics of ligand substitution reactions depend on the relative strengths of the metal-ligand bonds for the incoming and outgoing ligands, as well as the stability of the free ligands themselves. libretexts.org

Ligand substitution reactions can proceed through a continuum of mechanisms, from associative to dissociative pathways. libretexts.org For 18-electron complexes, such as Ni(COD)2, a dissociative mechanism is more common, where the COD ligand first dissociates before the incoming ligand coordinates. strem.comlibretexts.org In contrast, 16-electron square planar d8 complexes often undergo associative substitution. libretexts.org

The dissociation of COD ligands can be influenced by various factors, including the solvent and the nature of the incoming ligand. For example, in the presence of acetonitrile (B52724), cationic rhodium(I) COD complexes can undergo ligand exchange to form solvated species. rsc.org The lability of the COD ligand is a crucial aspect of its utility in catalysis, as it allows for the ready formation of the active catalytic species upon introduction of other ligands like phosphines, phosphites, or N-heterocyclic carbenes. strem.comresearchgate.netwikipedia.org Theoretical studies have been employed to investigate the energy profiles of ligand substitution reactions involving COD, providing insights into the reaction mechanisms and the factors that influence them. rsc.orgresearchgate.net

General Principles of η4-Coordination

Synthesis and Structural Characterization of Metal-Cycloocta-1,5-diene Complexes

Dichloro(this compound)platinum(II), [Pt(COD)Cl2], is a foundational platinum(II) complex that serves as a precursor for a variety of other platinum compounds. ontosight.aiwikipedia.org It is typically synthesized by reacting potassium tetrachloroplatinate(II) (K2PtCl4) with this compound. wikipedia.org The reaction can be carried out in an aqueous alcohol solution, often with the aid of a phase transfer catalyst to improve yields. google.com The product is a colorless solid with a square planar geometry, as confirmed by X-ray crystallography. wikipedia.org

[Pt(COD)Cl2] is a versatile starting material for the synthesis of other platinum complexes through the displacement of either the chloride or the COD ligands. wikipedia.orgtubitak.gov.tr For instance, reaction with sodium saccharinate leads to the substitution of one or both chloride ligands to form [PtCl(sac)(COD)] and [Pt(sac)2(COD)], respectively. tubitak.gov.tr The COD ligand itself can be displaced by other ligands, such as primary phosphines, to generate complexes like cis-[Pt(PH2Ar)2Cl2]. acs.org Furthermore, [Pt(COD)Cl2] is used in the synthesis of various organoplatinum complexes, including those with potential applications in catalysis and materials science. researchgate.netacademie-sciences.froup.com

Table 2. Synthesis and Properties of Dichloro(this compound)platinum(II)
PropertyDescriptionReference
FormulaPtCl2(C8H12) wikipedia.org
AppearanceColorless solid wikipedia.org
GeometrySquare planar ontosight.aiwikipedia.org
SynthesisK2PtCl4 + C8H12 → PtCl2C8H12 + 2 KCl wikipedia.org
Key ReactivityLigand substitution of Cl⁻ or COD wikipedia.orgtubitak.gov.tracs.org

Bis(this compound)nickel(0), Ni(COD)2, is a highly significant and widely utilized source of nickel(0) in organometallic chemistry and catalysis. strem.commatthey.com It is an 18-electron, d10 complex with a pseudo-tetrahedral geometry. strem.com The synthesis of Ni(COD)2 typically involves the reduction of a nickel(II) salt, such as nickel(II) acetylacetonate, in the presence of this compound. wikipedia.orgresearchgate.net The resulting yellow, crystalline solid is highly air-sensitive and requires storage under an inert atmosphere at low temperatures. strem.comwikipedia.org

The primary utility of Ni(COD)2 stems from the high lability of its COD ligands, which are readily displaced by a wide array of other ligands, including phosphines, bipyridines, and N-heterocyclic carbenes. strem.comchemeurope.comwikipedia.org This makes Ni(COD)2 an exceptionally versatile precatalyst for a vast number of nickel-catalyzed reactions, such as cross-coupling reactions and polymerizations. matthey.comresearchgate.netmatthey.com While its air sensitivity can be a practical challenge in industrial applications, its effectiveness as a precursor for in-situ catalyst generation has made it a staple in both academic and industrial research. matthey.comtcichemicals.comrsc.org

Table 3. Characteristics of Bis(this compound)nickel(0)
PropertyDescriptionReference
FormulaNi(C8H12)2 wikipedia.org
AppearanceYellow crystalline powder strem.comnichia.co.jpnih.gov
GeometryTetrahedral strem.comwikipedia.org
Electron Count18 strem.com
Key FeatureHighly labile COD ligands strem.commatthey.com
Primary UsePrecursor for Ni(0) catalysts strem.commatthey.comtcichemicals.com

Rhodium(I) complexes of this compound are important precursors in rhodium-catalyzed reactions, particularly asymmetric hydrogenation. fishersci.no Bis(this compound)rhodium(I) salts, such as [Rh(COD)2]BF4 and [Rh(COD)2]OTf, are commonly used. fishersci.no The synthesis of these cationic complexes often starts from a rhodium(III) precursor like rhodium(III) chloride hydrate, which is reduced to rhodium(I) in the presence of COD. Another common starting material is the chloro-bridged dimer, [Rh(COD)Cl]2, which can be reacted with silver salts like AgBF4 in the presence of additional ligands. acs.org

These cationic Rh(I)-COD complexes readily react with a variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs), to generate catalytically active species. fishersci.nocdnsciencepub.com For example, the reaction of [Rh(COD)2]BF4 with chiral phosphine (B1218219) ligands is a common method for preparing catalysts for enantioselective hydrogenations. tcichemicals.comresearchgate.net The COD ligands are displaced to form complexes like [Rh(phosphine)2(solvent)2]+. rsc.org Similarly, NHC ligands can displace the COD ligand to form rhodium-NHC complexes, which are also active in various catalytic transformations. The synthesis and characterization of these rhodium-COD complexes and their derivatives are well-documented, with spectroscopic techniques like NMR being crucial for their structural elucidation. acs.orgcdnsciencepub.com

Iridium Complexes: Indenyl Transfer Reactions and Substitution Kinetics

The chemistry of iridium complexes featuring the this compound (COD) ligand is notable for its intricate reactivity, particularly concerning the interplay with other ligands such as indenyl groups. The synthesis of (η⁵-indenyl)(cyclooctadiene)iridium complexes serves as a gateway to a rich field of reaction chemistry. For instance, the reaction of (1-ferrocenyl)indenyl lithium with the dimeric precursor [Ir(μ-Cl)(cod)]₂ results in the formation of the heterobimetallic complex [η⁵-(1-ferrocenyl)indenyl]–Ir(cod).

A key aspect of the reactivity of these complexes is the haptotropic shift of the indenyl ligand. The carbonylation of [η⁵-(1-ferrocenyl)indenyl]–Ir(cod) at low temperatures yields an η¹-indenyl intermediate, [η¹-(1-ferrocenyl)indenyl]–Ir(cod)(CO)₂. This transformation from an η⁵ to an η¹ coordination mode is a critical step. Upon warming, this intermediate eliminates the COD ligand to form [η⁵-(1-ferrocenyl)indenyl]–Ir(CO)₂. The temperature at which this COD elimination occurs is higher than that for the analogous monometallic η¹-indenyl–Ir(cod)(CO)₂ complex, indicating a stabilizing effect from the ferrocenyl group. A stable dicarbonyl(this compound)(η¹-indenyl)iridium intermediate has been observed to form upon the addition of carbon monoxide to cyclooctadiene(η⁵-indenyl)iridium at low temperatures, which then converts to dicarbonyl(η⁵-indenyl)iridium at temperatures above 250 K.

The substitution kinetics of iridium-COD complexes are profoundly influenced by the nature of the other ligands present. In complexes of the type [(cod)Ir(phen)X], where phen is 1,10-phenanthroline (B135089) and X is a halide or pseudohalide, substitution reactions with ethylenediamine (B42938) proceed through a dissociative mechanism. Kinetic studies on complexes like IrCl(amine)(cod) reacting with 1,10-phenanthroline or 2,2'-bipyridyl show that both the reaction rate and the preferred mechanistic pathway (direct vs. solvent-assisted) are dependent on the properties of both the entering and leaving ligands. For example, when the leaving amine is sterically hindered (e.g., 2-picoline), the reaction is slower compared to less hindered amines like pyridine (B92270) or 4-picoline. In the latter cases, a direct substitution pathway is favored.

ComplexReactionIntermediateProductRef
[η⁵-(1-ferrocenyl)indenyl]–Ir(cod)Carbonylation at low temp.[η¹-(1-ferrocenyl)indenyl]–Ir(cod)(CO)₂[η⁵-(1-ferrocenyl)indenyl]–Ir(CO)₂
(η⁵-indenyl)Ir(cod)Addition of CO at low temp.(η¹-indenyl)Ir(cod)(CO)₂(η⁵-indenyl)Ir(CO)₂
[(cod)Ir(phen)I]Substitution with ethylenediamine-Products via dissociative mechanism
IrCl(amine)(cod)Substitution with phen or bipy-Products via direct or solvent path

Ruthenium Complexes: Synthesis of Labile Nitrile-COD Ligated Species

Ruthenium(II) complexes incorporating both this compound and labile nitrile ligands are valuable precursors in organometallic synthesis. A common starting material for these syntheses is the polymeric complex [{RuCl₂(COD)}ₓ]. Treatment of this polymer with a nitrile, such as acetonitrile (NCCH₃), in refluxing conditions under argon, yields new ruthenium(II) complexes containing labile nitrile ligands. An alternative and often more convenient starting material, [RuCl₂(NCCH₃)₂(cod)], can be prepared from the polymer and isolated in high yields. This monomeric complex itself is a versatile precursor for the synthesis of other ruthenium(II) compounds due to the lability of the acetonitrile ligands.

The synthesis of a range of [RuCl₂(cod)(NCR)₂] complexes, where R represents various organic groups, can be achieved through two primary routes. Route A involves the direct reaction of the polymeric Ru(II) precursor with the nitrile, which acts as both reagent and solvent. Route B, which generally provides higher yields, involves reacting freshly synthesized [RuCl₂(NCCH₃)₂(cod)] with 2.2 equivalents of a different nitrile ligand in methanol.

A notable characteristic of these [RuCl₂(NCR)₂(cod)] complexes is their instability in solution, where they tend to undergo spontaneous dimerization. For example, [RuCl₂(NCCH₃)₂(cod)] in solution dimerizes to form the dinuclear, triply-halide-bridged species [Ru₂Cl(μ-Cl)₃(cod)₂(NCCH₃)]. Kinetic studies using ¹H NMR have shown this dimerization to be a first-order process. The rate of dimerization is dependent on the nature of the nitrile ligand; the benzonitrile (B105546) complex, [RuCl₂(NCPh)₂(cod)], dimerizes approximately ten times slower than its acetonitrile counterpart. This difference in reaction rate is attributed to the stronger ruthenium-benzonitrile bond compared to the ruthenium-acetonitrile bond. The lability of the COD ligand itself in certain ruthenium catalytic systems, such as those used for alcohol amidation, allows for its replacement by multiple N-heterocyclic carbene (NHC) ligands to generate highly active catalytic species.

PrecursorReagent/ConditionsProductKey FindingRef
[{RuCl₂(COD)}ₓ]Refluxing acetonitrile[RuCl₂(NCCH₃)₂(cod)]Synthesis of labile nitrile complex
[RuCl₂(NCCH₃)₂(cod)]Solution in CDCl₃[Ru₂Cl(μ-Cl)₃(cod)₂(NCCH₃)]Spontaneous dimerization
[RuCl₂(NCPh)₂(cod)]Solution in CDCl₃[Ru₂Cl(μ-Cl)₃(cod)₂(NCPh)]Slower dimerization than acetonitrile analogue
[RuCl₂(cod)]ₙNHC precursorsPoly-carbene Ru speciesLabile COD allows catalyst formation

Iron, Chromium, Molybdenum, and Tungsten Complexes

This compound forms a variety of complexes with Group 6 and 8 metals like iron, chromium, molybdenum, and tungsten, often serving as a displaceable ligand in the synthesis of other organometallic compounds.

Iron Complexes: The complex Fe(COD)(CO)₃ is a well-known example where COD is bound to an iron tricarbonyl fragment. This complex can be synthesized from iron pentacarbonyl. The COD ligand in these systems can be involved in further reactions. For instance, treatment of tricarbonyl(η²,η²-cycloocta-1,5-diene)iron(0) with an aryllithium reagent leads to nucleophilic addition at a carbonyl ligand, forming an acyl intermediate. Iron complexes containing COD have also been developed as precatalysts for reactions like the [4+4]-cyclodimerization of 1,3-dienes.

Chromium Complexes: The reaction of chromium atoms with this compound and trifluorophosphine (PF₃) produces [Cr(1,5-cod)(PF₃)₄]. A related carbonyl complex, [Cr(1,5-cod)(CO)₄], can also be prepared. These tetracarbonyl complexes feature a η⁴-coordinated COD ligand. The synthesis of such complexes often involves the photochemical reaction of Cr(CO)₆ with the diene.

Molybdenum Complexes: Molybdenum forms several types of COD complexes. The reaction of MoCl₃(THF)₃ with dimethylmagnesium in the presence of COD and tertiary phosphines yields Mo(CH₃)₂(cod)(PR₃)₂. Molybdenum carbonyl complexes containing COD, such as [Mo(CO)₄(cod)], are common starting materials. These complexes can be synthesized by reacting Mo(CO)₆ with COD, typically resulting in the displacement of two carbonyl ligands to form [Mo(CO)₄(η⁴-cod)].

Tungsten Complexes: Similar to molybdenum, tungsten forms analogous carbonyl complexes. The reaction of [{WBr₂(CO)₄}₂] with COD gives the coordinatively unsaturated complex [WBr₂(CO)₂L′]. The tetracarbonyl complex, [W(CO)₄(η⁴-cod)], can be synthesized from W(CO)₆ and is characterized by an octahedral geometry. These complexes can undergo further substitution reactions; for example, reaction with excess phosphine can lead to the displacement of the COD ligand. The reaction of tungsten carbene complexes with [Pt(cod)₂] has been used to synthesize heteronuclear dimetal complexes.

MetalPrecursor(s)Resulting COD ComplexRef
IronFe(CO)₅Fe(COD)(CO)₃
Iron[Li(DME)]₂[Fe(COD)₂] + [Ar'SnCl]₂[Fe(SnAr')₂]
ChromiumCr atoms, PF₃, 1,5-COD[Cr(1,5-cod)(PF₃)₄]
MolybdenumMoCl₃(THF)₃, Me₂Mg, PR₃, CODMo(CH₃)₂(cod)(PR₃)₂
Tungsten[{WBr₂(CO)₄}₂], COD[WBr₂(CO)₂(cod)]
TungstenW(CO)₆, COD[W(CO)₄(cod)]

Stability and Reactivity Profiles of this compound Metal Complexes

Influence of Ligand Environment on Complex Robustness

The stability of metal complexes containing the this compound (COD) ligand is significantly influenced by the surrounding ligand environment, a interplay of both steric and electronic effects. The inherent stability of COD complexes is partly due to the chelate effect, where the bidentate coordination of the diene to the metal center is entropically favored over the coordination of two separate monoalkene ligands. However, this stability is relative, and the COD ligand is often considered labile, meaning it can be readily displaced by other, more strongly binding ligands like phosphines.

The electronic properties of ancillary ligands play a crucial role in the robustness of the metal-COD bond. Electron-donating ligands tend to increase the electron density on the metal center, which can strengthen the back-bonding from the metal to the π* orbitals of the COD ligand, thus enhancing the stability of the complex. Conversely, electron-withdrawing ligands can decrease the electron density on the metal, potentially weakening the metal-COD interaction and making the complex more susceptible to ligand substitution. This tuning of metal center electron density by ancillary ligands is a general principle in organometallic chemistry. For example, in osmium complexes, the use of strongly electron-donating cyclopentadienyl (B1206354) and diphosphine ligands influences the equilibrium between a methyl/hydride tautomer and its σ-methane counterpart, demonstrating the profound electronic influence of the ligand sphere.

Photofragmentation and Photoionization Studies of Organometallic COD Complexes

The study of the photofragmentation and photoionization of organometallic complexes provides deep insights into their electronic structure and the nature of their metal-ligand bonds. Wavelength-dependent studies are particularly revealing, as they can uncover different reaction pathways that become accessible upon excitation into specific electronic states.

A detailed investigation into the gas-phase photochemistry of (η⁴-cycloocta-1,5-diene)(η⁵-cyclopentadienyl)cobalt, [Co(Cp)(COD)], has shown that its fragmentation and ionization patterns are highly dependent on the excitation wavelength. In these experiments, the molecule is excited by a laser pulse and the resulting ionic fragments are analyzed by time-of-flight mass spectrometry.

The primary photo-induced processes observed for [Co(Cp)(COD)] are the loss of the ligands and the ionization of the parent molecule or its fragments. The key fragmentation pathways identified are:

Loss of the COD ligand to form the [Co(Cp)]⁺ fragment.

Loss of the Cp ligand to form the [Co(COD)]⁺ fragment.

Loss of a hydrogen molecule (H₂) from the parent ion.

The relative importance of these channels changes with the excitation wavelength. This wavelength dependence indicates that different excited states are being accessed, each leading to a distinct set of photochemical outcomes. For example, excitation at certain wavelengths might predominantly populate an excited state that leads to the cleavage of the Co-COD bond, while another wavelength might access a state that favors the breaking of the Co-Cp bond. Such studies are crucial for understanding the fundamental photophysics and photochemistry of these organometallic systems, which can have implications for their use in applications like photo-initiated catalysis or chemical vapor deposition.

Parent ComplexWavelength RangeObserved Primary FragmentsSignificanceRef
[Co(Cp)(COD)]UV[Co(Cp)(COD)]⁺, [Co(Cp)]⁺, [Co(COD)]⁺, [Co(Cp)(COD)-H₂]⁺Fragmentation pathways are wavelength-dependent, indicating reaction from different excited states.

Catalytic Applications of Cycloocta 1,5 Diene and Its Derivatives

Homogeneous Catalysis Utilizing Cycloocta-1,5-diene Ligands

This compound (COD) is a versatile and widely utilized ligand in transition metal chemistry. Metal-COD complexes are often stable, easy to handle, and serve as effective precursors to active catalysts. chemrxiv.org The COD ligand, a bidentate chelator, can be readily displaced, making complexes such as bis(this compound)nickel(0) [Ni(COD)₂] and chloro(1,5-cyclooctadiene)rhodium(I) dimer [Rh(COD)Cl]₂ valuable starting materials in homogeneous catalysis. chemrxiv.orgbritannica.com

Hydrocyanation Reactions

The nickel-catalyzed hydrocyanation of unsaturated carbon-carbon bonds is a fundamental C-C bond-forming reaction with significant industrial importance, notably in the production of adiponitrile (B1665535) from 1,3-butadiene (B125203). nih.govthieme-connect.dersc.org The use of Ni(COD)₂ as a catalyst precursor is common in these transformations. units.it

The development of asymmetric hydrocyanation provides a direct route to valuable chiral nitriles, which are precursors to other functional groups like amides and amines. nih.gov Catalyst systems, typically generated in situ from Ni(COD)₂ and a chiral ligand, have been successfully applied to the asymmetric hydrocyanation of various olefins and dienes. units.it

For vinylarenes, the reaction using a catalyst prepared from Ni(COD)₂ and a chiral phosphine-phosphite ligand derived from a phenol (B47542) backbone proceeds at room temperature to afford branched nitriles with excellent enantioselectivities, ranging from 88–99% ee. units.it A similar approach has been effective for vinylheteroarenes, yielding enantioselectivities of 74–94% ee. units.it The catalyst loading for styrene (B11656) hydrocyanation could be reduced significantly without compromising selectivity. units.it

In the case of 1,3-dienes, nickel-catalyzed hydrocyanation using chiral ligands can produce allylic nitriles. For instance, the hydrocyanation of 1,3-cyclohexadiene (B119728) with a Ni(0) catalyst and a C1-symmetric chiral bisphosphite ligand yielded the corresponding nitrile with up to 86% ee. nih.gov Sugar-based bisphosphite ligands have also been employed for the hydrocyanation of cyclic and acyclic dienes, where the regioselectivity depends on the substrate's substitution pattern. nih.gov More recently, a C₂-symmetric TADDOL-based bisphosphite ligand has been identified for the enantioselective hydrocyanation of a broad range of linear dienes using a cyanohydrin as the HCN source. nih.gov A nickel-catalyzed migratory hydrocyanation of nonconjugated dienes has also been developed, which involves a chain-walking process to deliver products with high yield and enantioselectivity. nih.gov

Table 1: Nickel-Catalyzed Asymmetric Hydrocyanation of Olefins and Dienes Data compiled from multiple research findings.

Catalyst Precursor Chiral Ligand Substrate Enantioselectivity (ee) Reference
Ni(COD)₂ Phenol-derived phosphine-phosphite Styrene 88% units.it
Ni(COD)₂ Phenol-derived phosphine-phosphite 2-Vinylnaphthalene 99% units.it
Ni(COD)₂ C1-symmetric bisphosphite (L1) 1,3-Cyclohexadiene up to 86% nih.gov
Ni(COD)₂ Sugar-based bisphosphite (L2) 1-Phenyl-1,3-butadiene 78% nih.gov
Ni(COD)₂ TADDOL-based bisphosphite (L3) (E)-1-phenyl-1,3-butadiene 97% nih.gov

The generally accepted mechanism for the nickel-catalyzed hydrocyanation of an alkene, such as styrene, begins with the formation of the active catalyst. units.it The COD ligands on the Ni(COD)₂ precursor are displaced by a chiral chelating ligand (L). units.itmdpi.com The resulting Ni(0)L complex then undergoes oxidative addition with hydrogen cyanide (HCN) to form a nickel(II) hydride cyanide intermediate, [LNi(H)(CN)]. units.itmdpi.com

Following this activation step, the alkene coordinates to the nickel center. units.it Subsequently, migratory insertion of the alkene into the Ni-H bond occurs. thieme-connect.demdpi.com This step generates a nickel(II)-alkyl cyanide species. units.it For dienes, this insertion can lead to a key π-allyl nickel intermediate. nih.govmdpi.com The final step is the reductive elimination of the alkyl cyanide product, which regenerates the active Ni(0)L catalyst, allowing it to re-enter the catalytic cycle. units.itmdpi.com

Deuterium (B1214612) labeling studies have provided significant insight. For example, the hydrocyanation of styrene-d8 (B127050) showed no deuterium scrambling, suggesting that the formation of the intermediate allyl-complex is largely irreversible. units.it In other systems, the migratory insertion step has been found to be reversible. thieme-connect.de For the hydrocyanation of butadiene, DFT studies propose that the formation of the linear product (3-pentenenitrile) proceeds via a cyano migration pathway, while the branched isomer involves a methylallyl rotation. mdpi.com The reductive elimination step is often considered the enantioselectivity-determining step of the reaction. nih.gov

Nickel-Catalyzed Asymmetric Hydrocyanation of Olefins and Dienes

Hydrogenation Processes

Complexes containing this compound are frequently used as stable, well-defined precatalysts in hydrogenation reactions. britannica.comontosight.ai The COD ligand is typically displaced by solvent, hydrogen, or the substrate to generate the catalytically active species.

Iridium complexes such as [Ir(COD)Cl]₂ and Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, are highly effective for the hydrogenation of a wide variety of olefins, including those that are highly substituted. core.ac.uk Cationic iridium(I) complexes with COD and chiral dithioether ligands have been synthesized and used as catalyst precursors in asymmetric hydrogenation. rsc.org Furthermore, iridium clusters have been investigated as catalyst precursors for the selective hydrogenation of 1,5-cyclooctadiene (B75094) itself to cyclooctene (B146475), suppressing the over-hydrogenation to cyclooctane. researchgate.net

Rhodium complexes are also prominent in this area. Precursors like [Rh(COD)₂]BF₄ are combined with chiral diphosphine ligands to create highly enantioselective catalysts for the hydrogenation of substrates like α-substituted cinnamic acids, achieving up to 99.6% ee. capes.gov.br

While less common than noble metals, nickel-based systems have also been developed. A highly-reduced nickel(-II) precatalyst, dilithiumbis(this compound)nickelate(-II), has been shown to hydrogenate sterically hindered tri-substituted olefins under mild conditions. Mechanistic studies suggest this system operates via a heterogeneous nickel nanoparticle catalyst.

Hydroformylation of Alkenes with Ruthenium and Iron Catalysts

Hydroformylation, the addition of H₂ and carbon monoxide across a double bond to form aldehydes, is a major industrial process typically dominated by cobalt and rhodium catalysts. britannica.com However, research has also explored the use of ruthenium and iron catalysts for this transformation. wiley-vch.de

Ruthenium-based catalysts, such as Ru₃(CO)₁₂, have been studied for hydroformylation. wiley-vch.de The choice of ligand is critical; phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) often lead to significant hydrogenation of the starting olefin and the product aldehyde as a side reaction. wiley-vch.de The use of trivalent arsine ligands can induce higher reactivity compared to corresponding phosphine ligands. wiley-vch.de

Iron catalysts, such as pentacarbonyliron [Fe(CO)₅], generally exhibit poor activity for hydroformylation with molecular hydrogen. wiley-vch.de Their primary use has been associated with hydroformylation under "Reppe conditions". wiley-vch.de The addition of iron complexes to ruthenium hydroformylation systems has been explored to achieve synergistic effects. wiley-vch.de

C–H Functionalization Strategies with Chiral this compound Ligands

A novel and powerful strategy involves the direct C–H functionalization of the this compound ligand itself to create new, valuable chiral ligands. chemrxiv.orgacs.org This approach rapidly generates molecular complexity from a simple starting material. acs.org

Researchers have demonstrated a rhodium-catalyzed allylic C–H functionalization of COD using aryldiazoacetates. acs.orgnih.gov This method allows for either mono- or difunctionalization of the COD skeleton. acs.orgresearchgate.net The double C–H functionalization is particularly noteworthy as it generates C₂-symmetric COD derivatives with four new stereogenic centers in excellent enantioselectivity (>99% ee). chemrxiv.orgacs.org This high enantiomeric excess is achieved because the minor enantiomer from the first C-H insertion is primarily converted into a meso diastereomer during the second insertion, which can be separated. chemrxiv.org These functionalized COD derivatives can then be readily converted into a series of other chiral ligands. acs.org

These newly synthesized chiral COD ligands have been evaluated in other catalytic processes. Preliminary studies show their effectiveness in the rhodium-catalyzed asymmetric arylation of cyclohex-2-enone, where they induced enantioselectivity of up to 76% ee in the conjugate addition product. chemrxiv.orgresearchgate.net

Table 2: Rhodium-Catalyzed Double C–H Functionalization of COD Data from Zhang, B. et al. (2019). chemrxiv.org

Catalyst Diazo Reagent Product Yield (%) Enantioselectivity (% ee) Reference
Rh₂(2-Cl,5-BrTPCP)₄ Methyl 2-diazo-2-(4-bromophenyl)acetate bis-insertion product 28 78 >99 chemrxiv.org
Rh₂(2-Cl,5-BrTPCP)₄ Methyl 2-diazo-2-(4-chlorophenyl)acetate bis-insertion product 29 81 >99 chemrxiv.org
Rh₂(2-Cl,5-BrTPCP)₄ Methyl 2-diazo-2-(4-methoxyphenyl)acetate bis-insertion product 30 76 >99 chemrxiv.org
Rh₂(2-Cl,5-BrTPCP)₄ Methyl 2-diazo-2-(naphthalen-2-yl)acetate bis-insertion product 32 80 >99 chemrxiv.org

Carbon Dioxide Fixation and Hydrocarboxylation Reactions

The transformation of carbon dioxide (CO2), a readily available C1 building block, into valuable chemicals is a significant area of research. Bis(this compound)nickel(0) [Ni(cod)2] has emerged as an effective catalyst for CO2 fixation reactions. For instance, Ni(cod)2 catalyzes the hydrocarboxylation of 2-alkynylanilines to produce (E)-3-alkylideneindolin-2-ones. researchgate.net This reaction proceeds through an intermediate (E)-[2-(o-aminophenyl)]acrylic acid. researchgate.net

Furthermore, a highly regio- and stereoselective three-component reaction involving the syn-hydrocarboxylation of alkynes with diethyl zinc and carbon dioxide is catalyzed by Ni(cod)2. lookchem.comsysu.edu.cn This method provides a direct route to α,β-unsaturated carboxylic acids, which are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.net The nickel-catalyzed double carboxylation of internal alkynes using CO2 has also been developed, showcasing the versatility of COD-based nickel catalysts in C-C bond formation. researchgate.net

Cyclotrimerization of Acetylenes

The cyclotrimerization of acetylenes to form benzene (B151609) derivatives is a fundamental transformation in organic synthesis. Iron complexes featuring this compound as a ligand have demonstrated notable catalytic activity in these reactions. The complex Fe(η6-CHT)(η4-COD) (where CHT is 1,3,5-cycloheptatriene) serves as a convenient and active precursor for the cyclotrimerization of both terminal and internal acetylenes. epa.govacs.org

Computational studies have provided insight into the mechanisms of these reactions. For instance, the [CpRu(cod)Cl]-catalyzed (Cp = cyclopentadienyl) [2+2+2] cyclotrimerization of acetylene (B1199291) is proposed to proceed through the formation of a metallacyclopentadiene intermediate. researchgate.net The reaction mechanism typically involves the displacement of the COD ligand by two alkyne molecules, followed by oxidative coupling to form the metallacycle. researchgate.net The nature of the metal, ligands, and substrates significantly influences the reaction pathway and selectivity. researchgate.net Catalysts based on cobalt and rhodium, often involving COD as a ligand, are also widely used for these transformations, offering different levels of chemo- and regioselectivity. researchgate.netuwindsor.carsc.org

Cycloaddition Reactions Facilitated by this compound Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound and its derivatives participate in various types of cycloadditions, including Diels-Alder and higher-order cycloadditions.

Diels-Alder Reactivity of Functionalized this compound Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org While this compound itself is not a classic conjugated diene for this reaction, its functionalized derivatives can participate. For example, the highly reactive tetrachlorocyclopentadiene (B3056173) ketal (TCK) has been shown to react with electron-rich dienophiles like (1Z,5Z)-cycloocta-1,5-diene. escholarship.org Furthermore, 1,3-cyclopentadienes are frequently used as dienes in Diels-Alder reactions, and their reactivity can be tuned by substitution. escholarship.orgresearchgate.net

Metal-catalyzed versions of the Diels-Alder reaction can also involve COD. For instance, a metal-catalyzed [4+2] cycloaddition has been reported where 1,5-cyclooctadiene acts as a bis-homodiene partner. acs.org

Intramolecular and Intermolecular [6+4] Cycloadditions

Higher-order cycloadditions, such as the [6+4] cycloaddition, offer efficient pathways to larger ring systems. These reactions involve a 6π-electron system and a 4π-electron system. An example is the reaction between a cycloheptatriene (B165957) (as the 6π component) and a diene (as the 4π component). While direct involvement of this compound in this specific role is less common, the principles of such reactions are relevant to the broader context of cycloadditions. Transition metal catalysts, often rhodium-based, are frequently employed to facilitate these transformations. rsc.org For instance, Rh(I) catalysts can promote the intramolecular [6+2] cycloaddition of vinylcyclobutanones with tethered alkenes to construct eight-membered rings. rsc.org The mechanism of these catalyzed reactions often involves oxidative cyclometalation followed by reductive elimination. rsc.org

Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique for cyclic olefins, and this compound is a key monomer in this process. rsc.org The ROMP of COD, a low ring-strain monomer, leads to the formation of 1,4-polybutadiene, a polymer with significant industrial applications. nih.gov

The polymerization is typically initiated by well-defined ruthenium-based catalysts, such as Grubbs' catalysts and ruthenium-indenylidene complexes. researchgate.net The choice of catalyst influences the polymerization kinetics and the properties of the resulting polymer. For instance, certain isocyanate-derived ruthenium complexes have shown unprecedentedly high rate constants for the ROMP of COD. researchgate.net

One of the challenges with the ROMP of low-strain monomers like COD is the potential for extensive chain transfer reactions. nih.gov To overcome this, strategies such as vapor-phase polymerization have been developed. This method minimizes chain transfer by reducing polymer chain mobility at the vapor/solid interface, allowing for the growth of polymer films on substrates. nih.gov This surface-initiated ROMP (SiROMP) has been used to create grafted 1,4-polybutadiene films with controlled thickness. nih.gov

Furthermore, ROMP of COD can be combined with other polymerization techniques to create novel block copolymers. For example, ABA triblock copolymers have been synthesized by combining the ROMP of COD with the ring-opening polymerization of D,L-lactide, using hydroxyl-functionalized telechelic poly(COD) as a macroinitiator. acs.org This approach allows for the synthesis of polymers with tailored compositions and molecular weights. acs.org

This compound as a Monomer for Polybutadiene (B167195) Synthesis

The ring-opening metathesis polymerization (ROMP) of this compound (COD) presents a significant pathway for the synthesis of polybutadiene. This method offers distinct advantages over the traditional polymerization of butadiene gas, including the easier handling of COD as a high-boiling-point liquid and enhanced control over the resulting polymer's microstructure. acs.org The polymerization of COD via ROMP yields poly(1,4-butadiene), conserving the double bonds within the polymer backbone, a feature that distinguishes it from standard addition polymerizations. acs.org20.210.105

The process is catalyzed by various transition metal complexes, particularly well-defined ruthenium-based catalysts like Grubbs catalysts. researchgate.net These catalysts are tolerant of various functional groups and reaction conditions. The mechanism involves the cleavage and reformation of carbon-carbon double bonds. 20.210.105 The resulting polybutadiene typically consists exclusively of 1,4-units, and the cis/trans configuration of these units can be controlled to some extent by the choice of catalyst and reaction conditions. acs.orgresearchgate.net For instance, N-heterocyclic carbene (NHC) substituted catalysts have been shown to be effective in the polymerization of trans,trans,trans-1,5,9-cyclododecatriene (B7800021) (CDT), a product of secondary metathesis of COD, to form 1,4-polybutadiene. researchgate.net

A critical factor in producing high molecular weight polybutadiene from COD is the purity of the monomer. acs.org Commercial COD often contains trace amounts of an isomeric impurity, 4-vinylcyclohexene (B86511) (VCH). acs.orgnih.gov VCH can act as a competing chain transfer agent, which limits the achievable molecular weight of the polymer. acs.org Therefore, for the synthesis of high molecular weight telechelic polybutadienes, it is crucial to use COD with very low levels of VCH contamination. acs.orgnih.gov The synthesis of cyclic polybutadienes has also been accomplished using a cyclic Ru alkylidene catalyst with COD, further highlighting the importance of using monomers free of acyclic impurities to avoid contamination with linear polymer chains. nih.gov

Table 1: Comparison of Polymerization Methods for Polybutadiene

Feature ROMP of this compound Traditional Butadiene Polymerization
Monomer State High-boiling point liquid acs.org Gas
Handling Easier and safer acs.org More complex, requires pressure equipment
Microstructure Control Exclusively 1,4-structure; controllable cis/trans ratio acs.org Mixture of 1,4-cis, 1,4-trans, and 1,2-vinyl units
Key Impurity Concern 4-vinylcyclohexene (VCH) acs.org Various acetylenic and olefinic compounds

Surface-Initiated Ring-Opening Metathesis Polymerization (SiROMP) of this compound

Surface-Initiated Ring-Opening Metathesis Polymerization (SiROMP) is a powerful technique for grafting polymer films onto various substrates, including gold, silicon wafers, and steel. nih.govnih.gov This method involves tethering an initiator to a surface, followed by the polymerization of a cyclic olefin monomer, resulting in polymer chains growing directly from the substrate. nih.gov While SiROMP has been widely used with high-strain monomers like norbornene, its application to low-strain cyclic olefins such as cis,cis-cycloocta-1,5-diene (COD) has been challenging. nih.govnih.gov

The primary difficulty with SiROMP of COD in a solution phase is the monomer's low ring-strain energy, which leads to significant chain transfer reactions between the propagating chain end and alkene moieties along the polymer chains. nih.govnih.gov This side reaction limits the growth of the polymer film on the substrate. nih.gov

A breakthrough was achieved by performing the SiROMP of COD in the vapor phase. nih.govnih.gov This approach is advantageous because the reduced mobility of polymer chains at the vapor/solid interface minimizes the problematic chain transfer reactions. nih.govnih.gov In a typical procedure, a silicon substrate is functionalized with a norbornenyl-containing silane, to which a Grubbs catalyst is attached. nih.govnih.gov The substrate is then exposed to COD vapor, initiating polymerization. nih.gov The thickness of the resulting grafted 1,4-polybutadiene film can be controlled by adjusting the reaction time, reaching approximately 40 nm after 7 hours of exposure. nih.govnih.gov

The resulting polybutadiene thin films possess reactive double bonds along their chains, which can be further chemically modified. nih.gov For example, these films have been converted to a new polymer, head-to-head poly(vinyl alcohol), through epoxidation followed by hydrolysis. nih.govnih.gov This demonstrates the versatility of SiROMP of COD for creating functionalized surfaces with potential applications in nanopatterning, chemical sensing, and the fabrication of "smart" materials. nih.gov

Table 2: SiROMP of this compound (Vapor Phase)

Parameter Finding Reference
Monomer cis,cis-cycloocta-1,5-diene (COD) nih.govnih.gov
Challenge Low ring-strain energy, extensive chain transfer in solution nih.gov
Solution Vapor phase polymerization to reduce chain mobility nih.govnih.gov
Catalyst 2nd Generation Grubbs Catalyst nih.gov
Substrate Silicon wafers nih.gov
Film Thickness Control Controlled by reaction time (~40 nm in 7 hours) nih.govnih.gov
Post-Modification Epoxidation and hydrolysis to form head-to-head poly(vinyl alcohol) nih.govnih.gov

Synthesis of Functionalized Polyolefins from Substituted Cyclooctadienes

Ring-opening metathesis polymerization (ROMP) of substituted cyclooctadienes and related cyclooctene monomers provides a versatile route to functionalized polyolefins with precisely controlled structures. rsc.orgrsc.org This "bottom-up" approach, where functional groups are incorporated into the monomer prior to polymerization, allows for the synthesis of materials that are difficult to obtain through direct copolymerization of ethylene (B1197577) with polar vinyl monomers or post-polymerization modification. rsc.orgrsc.orgrsc.org

A wide array of functionalized cyclooctene (FCOE) and cyclooctadiene monomers have been synthesized and successfully polymerized. rsc.orggoogle.com For instance, the ROMP of 5-methacrylate-1-cyclooctene and its copolymerization with cyclooctadiene produces polymers with cross-linkable methacrylate (B99206) side-chains. caltech.educaltech.edu Similarly, monomers containing ether, ester, alcohol, amine, and ketone functionalities have been incorporated into polyolefin backbones. rsc.orgcaltech.edu

A notable strategy involves the synthesis of disubstituted FCOEs bearing adjacent heteroatoms, which, upon polymerization via ROMP, yield a novel group of functionalized polyolefins. rsc.org For example, various 5-thio-6-alkoxy-cyclooctenes have been polymerized using a Grubbs second-generation catalyst to produce high molecular weight polymers. rsc.org The thermal properties of these polymers, such as the glass-transition temperature, can be fine-tuned by altering the functional groups on the monomer. rsc.org

Copolymerization of functionalized monomers with other cyclic olefins like cyclopentene (B43876) or cyclooctadiene itself allows for control over the density of functional groups along the polymer chain. rsc.orgresearchgate.net This methodology enables the creation of a diverse library of polyolefins with tailored chemical and physical properties for a range of applications. rsc.orgrsc.org

Table 3: Examples of Functionalized Polyolefins via ROMP of Substituted Cyclooctadienes/enes

Monomer Functional Group Catalyst Resulting Polymer Reference
5-Methacrylate-1-cyclooctene Methacrylate (PCy₃)₂Cl₂Ru=CHCH=CPh₂ Poly(butadiene) with cross-linkable side-chains caltech.educaltech.edu
5-Thio-6-methoxy-cyclooctenes Arylthio, Methoxy Grubbs 2nd Gen. (G2) High MW poly(butadiene/vinyl ether/vinyl thioether) terpolymers rsc.org
Cyclooctadiene + Methacrylate/Epoxide CTA Methacrylate, Epoxide (end-functionalized) (PCy₃)₂Cl₂Ru=CHPh Telechelic poly(butadienes) caltech.edu
Alkyl-substituted 1,5-cyclooctadiene Alkyl (e.g., 1-methyl) WCl₆/MoCl₆ based Alternating copolymers (e.g., butadiene/isoprene) 20.210.105google.com

Control of Molecular Weight and Polymer Microstructure in ROMP

Controlling the molecular weight and microstructure (i.e., the arrangement of cis and trans double bonds) is essential for tailoring the properties of polybutadiene synthesized via the Ring-Opening Metathesis Polymerization (ROMP) of this compound (COD). acs.orgdigitellinc.com

Molecular Weight Control: The molecular weight of the polymer can be controlled by using chain transfer agents (CTAs). caltech.edu In these systems, the molecular weight is determined by the initial ratio of monomer to CTA. caltech.edu For example, telechelic polybutadienes with methacrylate or epoxide end-groups have been synthesized by polymerizing COD in the presence of appropriately functionalized acyclic dienes that act as CTAs. caltech.edu A "two-stage" protocol has been developed to improve molecular weight control, where a small amount of COD is first polymerized with the CTA to form a low-viscosity oligomer before the remaining monomer is added. acs.org This ensures the complete consumption of the CTA and leads to higher functionality in the final polymer. acs.org Achieving narrow molecular weight distributions (low polydispersity index, PDI or Đ < 1.3) is challenging for low-strain monomers like COD due to side reactions. digitellinc.com One strategy to mitigate this is to perform the polymerization in the presence of excess organic ligands, such as pyridine (B92270), which compete with the monomer for the active catalyst site and suppress side reactions like cross-metathesis. digitellinc.com

Polymer Microstructure Control: The microstructure of poly(cyclooctadiene), specifically the cis/trans ratio of the double bonds, is influenced by the catalyst, reaction conditions, and the extent of secondary metathesis reactions. researchgate.netcaltech.edu Secondary metathesis, where the catalyst reacts with double bonds within the formed polymer chain, can scramble the initial cis/trans ratio and lead to a thermodynamic equilibrium product, which is typically higher in trans content. researchgate.netcaltech.edu

Different catalysts exhibit different selectivities. For instance, in the primary metathesis of COD, Grubbs catalysts generally show low cis/trans selectivity. researchgate.net However, the use of specific tungsten-based initiators can yield polybutadiene with up to 95% cis double bonds before significant backbiting occurs. caltech.edu The catalyst's structure, such as the type of N-heterocyclic carbene (NHC) ligand in a Grubbs catalyst, can also influence the extent of secondary metathesis. researchgate.net Furthermore, recent advances in frontal polymerization have demonstrated a novel method for controlling the microstructure, where the interplay between reaction kinetics and thermochemistry can be harnessed to create patterned amorphous and semi-crystalline domains within the poly(cyclooctadiene), thereby tuning its mechanical properties. nih.govosti.govresearchgate.net

Table 4: Strategies for Controlling Molecular Weight and Microstructure in ROMP of COD

Control Parameter Method Key Factors/Findings Reference
Molecular Weight Chain Transfer Agents (CTAs) Molecular weight determined by [Monomer]/[CTA] ratio. caltech.edu acs.orgcaltech.edu
Molecular Weight Distribution (PDI) Addition of Excess Ligand Excess pyridine competes for catalyst site, reducing side reactions and narrowing PDI. digitellinc.com digitellinc.com
Polymer Microstructure (cis/trans) Catalyst Selection Tungsten-based initiators can produce high-cis polymer. caltech.edu NHC ligands on Ru catalysts influence secondary metathesis. researchgate.net researchgate.netcaltech.edu
Polymer Microstructure (Crystallinity) Frontal Polymerization Harnessing reaction dynamics to create patterned crystalline domains. nih.govosti.gov nih.govosti.govresearchgate.net

Advanced Organic Transformations and Applications in Materials Science

Utilization of Cycloocta-1,5-diene in the Synthesis of Complex Organic Molecules

The distinct conformational arrangement and the presence of two double bonds within the eight-membered ring of this compound make it a powerful precursor for a variety of intricate organic structures. solubilityofthings.com Its utility spans the synthesis of bioactive compounds and the construction of complex polycyclic systems.

This compound derivatives have been explored in the synthesis of precursors for bioactive molecules. Although direct synthesis of γ-secretase inhibitors from COD is not extensively documented in the provided results, the synthesis of complex chiral ligands involving COD complexes points towards its potential in constructing intricate molecules, which could be relevant for such inhibitors. For instance, rhodium complexes with COD and chiral ligands derived from amino acids have been synthesized, highlighting the utility of COD in creating stereochemically rich environments. mdpi.com

More directly, bis(this compound)nickel has been utilized as a catalyst in the stereoselective synthesis of 3-alkylidene-2-indolinones. lookchem.comtanhuajx.netacs.orgmdpi.comspecialsci.cn This reaction involves the fixation of carbon dioxide and demonstrates the role of COD-containing catalysts in facilitating complex transformations to yield structures of medicinal interest. lookchem.comtanhuajx.netacs.orgmdpi.comspecialsci.cn

This compound is a well-established starting material for the synthesis of complex polycyclic and cage-like compounds. chemrxiv.orgnih.govchemrxiv.org Its ability to undergo transformations like bromination followed by cyclopropanation and dehydrobromination allows for the construction of bicyclo[6.1.0]nona-3,5-diene systems. nih.gov These bicyclic structures can then serve as platforms for further elaboration into more complex polycyclic frameworks through reactions like Diels-Alder cycloadditions. nih.gov

A notable application is the scalable, cage-divergent synthesis of heteroadamantanes and other related polycyclic systems from readily available this compound. chemrxiv.orgchemrxiv.org This approach provides access to previously difficult-to-obtain or even unavailable oxygen- and nitrogen-doped adamantanes. chemrxiv.orgchemrxiv.org The direct oxidative cyclization of 1,5-dienes, a class of compounds to which COD belongs, is a valuable method for the diastereoselective preparation of substituted tetrahydrofurans, which are common motifs in natural products. beilstein-journals.org

Precursors for Bioactive Compounds (e.g., g-secretase inhibitors, 3-alkylidene-2-indolinones)

Materials Chemistry Based on this compound Scaffolds

The polymerization of this compound gives rise to polymers with unique properties and applications, particularly in the field of materials chemistry. solubilityofthings.commdpi.com

This compound is a monomer used in the production of polybutadiene (B167195). d-nb.infonih.govscispace.com Ring-opening metathesis polymerization (ROMP) of COD, often initiated by catalysts like Grubbs catalysts, yields 1,4-polybutadiene. nih.govscispace.com The resulting polymer films can be chemically modified to create new polymers, such as head-to-head poly(vinyl alcohol). nih.govscispace.com The cis/trans content of the polybutadiene can be influenced by the polymerization conditions and catalyst system. For example, certain cationic nickel(II) complexes can produce high trans-polybutadiene. d-nb.info COD is also listed as a cycloalkene that can be used to produce polyalkenamers for applications such as packaging. google.com

Table 1: Polymerization of this compound (COD)

Polymerization Method Catalyst Type Resulting Polymer Key Features
Ring-Opening Metathesis Polymerization (ROMP) Grubbs Catalyst 1,4-Polybutadiene Can be performed in the vapor phase to create thin films. nih.govscispace.com
Cationic Polymerization Nickel(II) Complexes trans-Polybutadiene High trans content leads to a semicrystalline polymer. d-nb.info

The use of living and controlled polymerization techniques allows for the synthesis of well-defined polymers from cyclic olefins like this compound. mdpi.comresearchgate.net These methods enable precise control over the degree of polymerization and dispersity, leading to polymers with specific architectures. mdpi.comresearchgate.net For instance, block copolymers can be synthesized using ROMP. An amphiphilic block copolymer has been prepared from norbornene-based monomers and subsequently loaded with rhodium(I) via a reaction with a COD-containing rhodium complex, [Rh(COD)Cl]₂. beilstein-journals.orgd-nb.info This demonstrates the use of COD complexes in the post-modification of polymers to introduce catalytic sites and create functional block copolymers. beilstein-journals.orgd-nb.info These controlled architectures are crucial for developing materials with tailored properties for specific applications. mdpi.comresearchgate.net

Polymer thin films derived from this compound have significant applications in materials science, including nanopattern fabrication. nih.govscispace.com Surface-initiated ring-opening metathesis polymerization (SiROMP) of COD in the vapor phase is an effective method for grafting polybutadiene films onto silicon substrates. nih.govscispace.com The thickness of these films can be controlled by the reaction time. nih.govscispace.com These polymer films can be further modified chemically, offering a route to functional surfaces. nih.govscispace.com Ruthenium thin films, which have various technological applications, can be deposited via chemical vapor deposition (CVD) using precursors that contain this compound, such as [(1,5-cyclooctadiene)(toluene)ruthenium(0)]. researchgate.netrsc.org

Mechanistic and Theoretical Investigations of Cycloocta 1,5 Diene Reactivity

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for understanding the intrinsic properties and reaction pathways of cycloocta-1,5-diene (COD) and its derivatives. These methods provide insights into electronic structures, molecular stability, and bonding characteristics that are often difficult to probe experimentally.

Ab initio and Density Functional Theory (DFT) are cornerstone methods for investigating the molecular and electronic structures of COD and its derivatives. These computational approaches are used to optimize geometries, calculate energies, and explore the potential energy surfaces of reactions involving COD.

DFT studies have been employed to investigate the electrophilic transannular addition of bromine to related tetracyclic diene systems, providing a framework for understanding similar reactions in flexible ring systems like COD. acs.org Furthermore, combined NMR and DFT studies have been successful in elucidating the complex conformational landscapes of dibenzocycloocta-1,5-dienes and benzoannulated lactams derived from similar eight-membered rings. osti.gov Such studies help in understanding how substitution patterns on the COD framework can control conformational changes. osti.gov Ab initio and DFT calculations are also applied to investigate the structure and configurational features of various cyclic polyenes, demonstrating the capability of these methods to predict the most stable isomers and their symmetries. researchgate.net For instance, investigations into the electrophilic addition of bromine to complex dienes have utilized ab initio and DFT methods to map the reaction's inner mechanism and dynamic stereochemistry. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique used to translate complex wavefunctions from quantum mechanical calculations into the familiar language of Lewis structures, including bonds, lone pairs, and antibonds. uni-muenchen.defaccts.de This method provides a detailed picture of electron density distribution and the nature of chemical bonds within a molecule.

NBO analysis examines the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.dewisc.edu A high degree of electron density localization in orbitals corresponding to a classic Lewis structure (typically >99%) indicates that the structure is a good representation of the molecule. uni-muenchen.de In the context of this compound, NBO analysis has been applied to its metal complexes to understand the bonding situation. For example, in a study of a bromo(η-cycloocta-1,5-diene)iridium(I) complex, NBO analysis was used to analyze the bonding between the iridium center and the C=C double bonds of the COD ligand. researchgate.net This analysis helps to characterize the nature of the metal-ligand bond, including donation from the ligand's π-orbitals to the metal and back-donation from the metal to the ligand's π*-antibonding orbitals.

Isodesmic reactions are hypothetical reactions in which the number and type of formal chemical bonds are conserved on both the reactant and product sides. uni-rostock.de This conservation allows for a high degree of error cancellation in quantum chemical calculations, making isodesmic schemes a valuable tool for accurately predicting thermodynamic properties like heats of formation and strain energies. uni-rostock.deumsl.edu

The principle behind this method is to relate the energy of a complex molecule, such as this compound, to the energies of a set of simpler, well-characterized reference molecules. umsl.edu By calculating the reaction enthalpy of a carefully constructed isodesmic reaction, the unknown heat of formation or the inherent strain energy of the target molecule can be determined with high accuracy, even with less computationally expensive theoretical methods. uni-rostock.de For cyclic systems, these reactions are designed to open the ring into acyclic fragments while preserving the number of C(sp³)-C(sp³), C(sp²)=C(sp²), C-H, and other bond types. The resulting reaction energy directly corresponds to the ring strain. While specific isodesmic reaction data for this compound is not detailed in the provided sources, the methodology is standard for assessing the stability of cycloalkanes and related unsaturated systems. umsl.edu

Natural Bond Orbital (NBO) Analysis

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for optimizing catalytic processes and synthesizing new materials. Kinetic studies and investigations into polymerization side reactions provide fundamental insights into the reactivity of COD-based systems.

The this compound ligand in metal complexes is readily displaced by other ligands, a feature that makes COD complexes valuable as catalyst precursors. wikipedia.org Kinetic studies of these ligand substitution and displacement reactions are essential for understanding catalyst activation and performance.

The substitution of the COD ligand in various metal complexes, including those of rhodium (Rh), platinum (Pt), and iridium (Ir), has been investigated. For instance, the reaction of cationic Rh-COD complexes with other ligands is influenced by both thermodynamic and kinetic factors. nih.gov Kinetic measurements on dinuclear Pt(II) complexes have shown that substitutions often proceed via an associative mechanism, which is affirmed by large negative activation entropies. researchgate.net The rate of these reactions can be followed using techniques like UV-visible spectrophotometry under pseudo-first-order conditions. researchgate.net Studies on tricarbonyl(1-5-η-cyclooctadienylium)iron complexes show that reactivity is governed by a combination of steric, kinetic, and electronic factors. rsc.org Similarly, the treatment of [PtX(σ-allyl)(cod)] with pyridine (B92270) leads to the displacement of one double bond of the COD ligand, and detailed NMR studies help to understand the dynamic behavior of these complexes in solution. rsc.org

Selected Thermal Properties of Cationic Rh-COD Complexes
ComplexPhase Transition Temperature (K)Transition Entropy (ΔS, J mol⁻¹ K⁻¹)Reference
[Rh(cod)₂]SbF₆329.919.6 nih.gov
[Ir(cod)₂]SbF₆327.4Not specified nih.gov
[Rh(cod)(C₆D₆)]SbF₆Multiple transitions16.6 (total) nih.gov
[Rh(cod)(C₇D₈)]SbF₆271.633.7 nih.gov

Ring-Opening Metathesis Polymerization (ROMP) of this compound is a powerful method for producing polybutadiene (B167195), but it presents challenges due to the monomer's relatively low ring strain compared to monomers like norbornene. digitellinc.comnih.gov This lower driving force makes the polymerization more susceptible to undesirable side reactions, namely intermolecular chain transfer and intramolecular "backbiting."

Intermolecular Chain Transfer: This occurs when the active catalyst at the end of a growing polymer chain reacts with a double bond on a different, already-formed polymer chain. This process leads to a broadening of the molecular weight distribution (higher polydispersity) and a less controlled polymerization. google.com

Intramolecular Chain Transfer (Backbiting): This involves the active catalyst center reacting with a double bond on its own polymer chain, leading to the formation of cyclic oligomers and scrambling of the double bond stereochemistry (e.g., cis to trans isomerization). google.comnih.gov

These secondary metathesis events are significant hurdles in achieving a living polymerization of COD. nih.gov Research has focused on mitigating these issues. For example, using specific ruthenium-based catalysts at lower temperatures has been shown to produce poly(cyclooctadiene) with high cis-content, suggesting a reduction in secondary metathesis events that would otherwise lead to the thermodynamically favored trans-isomer. nih.gov Another strategy involves performing the ROMP of COD in the presence of excess organic ligands, such as pyridine. These ligands compete with the monomer and internal polymer double bonds for coordination to the catalyst's active site, favoring chain propagation over side reactions and allowing for better control over the polymerization. digitellinc.com

Cis-Selective ROMP of Cyclic Olefins with Ruthenium Catalyst 2
MonomerPolymer% Cis (at -20 °C)Reference
Cyclooctadiene (COD)poly-1296 nih.gov
Cyclopentene (B43876)poly-1391 nih.gov
cis-Cyclooctenepoly-1495 nih.gov

Insights into Pericyclic Rearrangements Involving this compound Frameworks (e.g., Cope Rearrangement)

The Cope rearrangement, a thermally induced rsc.orgrsc.org-sigmatropic rearrangement of 1,5-dienes, is a well-studied pericyclic reaction. nrochemistry.comwikipedia.org In the context of the this compound framework, this rearrangement is particularly significant. The reaction is concerted, proceeding through a single, cyclic transition state, and is governed by the principles of orbital symmetry. wikipedia.orgrsc.org

A classic example involves the thermal isomerization of a substituted 1,5-diene, which can be conceptually related to the this compound system. For instance, heating 3-methyl-hexa-1,5-diene to 300 °C results in its conversion to hepta-1,5-diene. wikipedia.org This type of rearrangement is reversible, and the position of the equilibrium is dictated by the relative thermodynamic stabilities of the reactant and the product. nrochemistry.com

The transition state of the Cope rearrangement typically adopts a chair-like conformation to minimize steric strain. nrochemistry.com However, in conformationally restricted systems, such as those involving ring structures, a boat-like transition state may be necessary. wikipedia.org A notable application of this is the expansion of a cyclobutane (B1203170) ring fused to a cyclohexene, which upon heating, rearranges to form a this compound. This reaction proceeds through a boat transition state to accommodate the formation of two cis double bonds within the eight-membered ring, as a trans double bond would be too strained. wikipedia.org The driving force for this particular rearrangement is the significant release of ring strain from the four-membered cyclobutane ring, which is estimated to be around 26 kcal/mol. masterorganicchemistry.com

It is generally accepted that the Cope rearrangement follows a concerted pathway via a Hückel aromatic transition state, rather than involving a diradical intermediate. wikipedia.org However, in electronically perturbed systems, the transition state may possess considerable diradical character. wikipedia.org

Conformational Analysis and Molecular Dynamics

The eight-membered ring of this compound and its derivatives is not planar and can adopt several conformations. The study of these conformations and the energy barriers to their interconversion is crucial for understanding the molecule's reactivity.

Experimental Determination of Conformational Barriers

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the energy barriers between different conformations of cyclic molecules. rsc.orgcdnsciencepub.com For derivatives of this compound, such as dibenzo[a,e]this compound (DBCOD), the energy barrier for the conformational change from a boat to a chair conformation has been experimentally determined. osti.gov

In the case of unsubstituted DBCOD, this activation energy is 42 kJ/mol. osti.gov Substituents on the aromatic rings can significantly influence this barrier. For example, the introduction of 1,10-diamide groups, which can form intramolecular hydrogen bonds, stabilizes the boat conformation and raises the activation energy for the boat-to-chair interconversion to 68 kJ/mol. osti.gov This stabilization also increases the temperature at which the interchange between the boat and chair forms becomes rapid, from -60 °C for the unsubstituted compound to 60 °C for the diamide-substituted derivative. osti.gov

For heterocyclic analogues, such as 5,6,12,13-tetrahydrobispyrazolo[1,2-a:1′,2′-e] nrochemistry.comwikipedia.orgresearchgate.netrsc.orgtetraazocinediium dihalides, dynamic NMR has also been used to measure the barrier for the chair-chair interconversion. rsc.orgrsc.org These experimental findings are often rationalized and supported by semi-empirical and molecular mechanics calculations. rsc.org

Table 1: Experimental Conformational Energy Barriers of this compound Derivatives

CompoundConformational ChangeActivation Energy (kJ/mol)Technique
Dibenzo[a,e]this compound (DBCOD)Boat to Chair42Dynamic NMR
1,10-Diamide-substituted DBCODBoat to Chair68Dynamic NMR

Influence of Ring Strain on Reactivity and Complex Formation

The inherent ring strain in the this compound framework plays a significant role in its chemical behavior. As previously mentioned in the context of the Cope rearrangement, the relief of ring strain can be a powerful thermodynamic driving force for a reaction. wikipedia.orgmasterorganicchemistry.com For example, the formation of a this compound ring from a divinylcyclobutane derivative is driven by the release of the high strain energy of the cyclobutane ring. wikipedia.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of COD complexes in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamic behavior of molecules. pitt.edu

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the structure of cycloocta-1,5-diene and its complexes. scielo.brlibretexts.org The chemical shifts, coupling patterns, and signal intensities in ¹H and ¹³C NMR spectra offer a wealth of structural information. pitt.eduscielo.br

In ¹H NMR, the olefinic protons of the COD ligand typically appear as a distinct signal, and its chemical shift changes upon coordination to a metal center, reflecting the extent of π-backbonding. acs.org For instance, in a nickel(0) complex, the coordinated olefinic protons (CH=CH) of the COD ligand are observed at approximately 4.07 ppm. iucr.org The aliphatic methylene (B1212753) protons (-CH₂-) of the COD ring usually appear as a multiplet in the range of 1.96–2.12 ppm. iucr.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Coordinated COD Ligand Data sourced from a (MesNHC₂Me)Ni(COD) complex in C₆D₆. iucr.org

NucleusGroupChemical Shift (ppm)
¹HOlefinic (CH=CH)4.07
¹HAliphatic (-CH₂-)1.96–2.12
¹³COlefinic (C=C)Not specified in source
¹³CAliphatic (-CH₂-)Not specified in source

For COD complexes that feature phosphine (B1218219) co-ligands, Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful and widely used characterization technique. researchgate.net The ³¹P nucleus is 100% abundant and has a spin of ½, making it highly amenable to NMR studies. The chemical shift of a phosphorus atom is highly sensitive to its electronic environment, including its coordination to a metal center. nih.gov

Upon coordination of a phosphine ligand to a metal-COD fragment, the ³¹P NMR signal typically shifts downfield compared to the free phosphine. mdpi.com This coordination chemical shift (Δδ = δcomplex − δligand) provides direct evidence of complex formation. mdpi.com For example, in the synthesis of various cationic palladium(II)-cyclopentadienyl complexes, the coordination of phosphine ligands resulted in downfield shifts in the range of 34.4 to 55.4 ppm. mdpi.com In palladium(II) and gold(I) complexes with a flexible bis(phosphinoferrocene) ligand, the coordination of the phosphine groups was confirmed by shifts to a lower field in the ³¹P NMR spectra. nih.gov The observation of a single resonance often indicates that the phosphine ligands are chemically equivalent in solution. acs.orgnih.gov

Table 2: Example ³¹P NMR Chemical Shifts (δ, ppm) for Phosphine Ligands in Metal Complexes

Complex TypeLigand EnvironmentChemical Shift (ppm)Reference
Gold(I) Phosphine ComplexCoordinated to Au(I)29.3 nih.gov
Palladium(II) Phosphine ComplexCoordinated to Pd(II)16.0 nih.gov
Rhodium(I) Imidazolium-Phosphine ComplexCoordinated to Rh(I)28.34 rsc.org

1H and 13C NMR for Structural Elucidation of this compound Complexes and Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com According to selection rules, vibrations that cause a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. edinst.com For molecules with a center of symmetry, mutual exclusion can apply, meaning a vibration will be active in either IR or Raman, but not both. spectroscopyonline.com

These techniques are valuable for characterizing COD and its complexes. The vibrational spectra provide a molecular fingerprint and can confirm the presence of the COD ligand and other functional groups. The C=C stretching vibration of the double bonds in the COD ligand is a key diagnostic band. Coordination to a metal center typically weakens the C=C bond, leading to a decrease in its stretching frequency compared to free COD. This shift can be observed in both IR and Raman spectra and provides evidence of metal-olefin bonding. researchgate.net For instance, in studies of rhodium complexes, IR spectroscopy is used to monitor the formation of species like Rh₂(CO)₂Cl₂(η⁴-C₈H₁₂). researchgate.net Similarly, IR spectroscopy was used alongside other methods to characterize heptacoordinated Mn(II) and Co(II) complexes. scirp.org

While IR spectroscopy is generally more sensitive, Raman spectroscopy offers advantages for studying aqueous samples, as water is a weak Raman scatterer. edinst.com Both methods, when used in conjunction, provide a more complete vibrational analysis of COD-containing compounds. edinst.comresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. creative-biostructure.com This technique provides unambiguous information on bond lengths, bond angles, and coordination geometries, which is crucial for understanding the structure and bonding in metal-COD complexes. scirp.orgcreative-biostructure.com

X-ray diffraction analysis reveals the coordination environment around the metal center in COD complexes. The COD ligand, acting as a bidentate ligand through its two double bonds, can support various coordination geometries depending on the metal, its oxidation state, and the other ligands present. Common geometries include:

Square-Planar: Often observed for d⁸ metals like Rh(I), Pd(II), and Pt(II). acs.org

Tetrahedral: Found in some Ni(0) complexes. acs.org

Octahedral: Ruthenium(II) can form distorted octahedral complexes where the COD ligand occupies two coordination sites. ajol.info

Pentagonal Bipyramid: More complex structures, such as heptacoordinated cobalt(II) complexes, have been characterized where the coordination polyhedron is a pentagonal bipyramid. scirp.org

Detailed analysis of crystallographic data allows for the precise measurement of bond distances and angles within the coordinated COD ligand itself. creative-biostructure.comresearchgate.net Upon coordination, the C=C double bonds involved in bonding to the metal typically lengthen compared to those in the free ligand, reflecting the population of the olefin's π* antibonding orbitals via back-donation from the metal.

In a nickel(0) carbene complex, the C=C bond distances of the coordinated portions of the COD ligand were found to be 1.411(4) Å and 1.374(4) Å, which are longer than a typical uncoordinated double bond. iucr.org The remaining C-C single bonds in the COD ring of this complex were in the range of 1.512(4)–1.539(4) Å. iucr.org In a ruthenium(II) hydrazine (B178648) complex, the four doubly bonded carbon atoms of the COD ligand had an average Ru-C bond distance of 2.208 Å. ajol.info These precise measurements are critical for understanding the nature and strength of the metal-ligand interaction. scirp.orgacs.org

Table 3: Selected Bond Distances (Å) in Metal-COD Complexes from X-ray Crystallography

ComplexMetal CenterCoordinated C=C Bond Distance (Å)C-C Single Bond Distance (Å)Reference
(MesNHC₂Me)Ni(COD)Ni(0)1.411(4), 1.374(4)1.512(4) – 1.539(4) iucr.org
[Ru(COD)(H₂NNH₂)₄]²⁺Ru(II)Average Ru-C distance: 2.208Not specified in source ajol.info

Elucidation of Coordination Geometries in Metal-COD Complexes

Mass Spectrometry Techniques in Organometallic Research

Mass spectrometry has emerged as an indispensable tool for the characterization of organometallic compounds, including those containing the this compound (COD) ligand. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable due to their "soft" ionization nature, which minimizes fragmentation during the ionization process and allows for the observation of intact molecular ions or their adducts. chemistrydocs.comupce.cz This is crucial for studying the composition and stability of coordination complexes in solution. uvic.ca

ESI-MS is well-suited for analyzing charged or polar organometallic complexes, which are common in organometallic chemistry. upce.cz For neutral complexes, ionization often occurs through the formation of adducts with cations like H+, Na+, or K+. For ionic complexes, such as many rhodium(I) and iridium(I) COD compounds, ESI-MS directly detects the cationic part of the complex. chemistrydocs.commdpi.com The analysis provides precise mass-to-charge (m/z) ratio information, which, combined with the characteristic isotopic patterns of metals, aids in the unambiguous identification of metal-containing species. upce.cz

To gain deeper structural insights, tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), is employed. acs.org In a typical CID experiment, a specific ion of interest (the precursor ion) is mass-selected and then subjected to collisions with an inert gas (like argon or nitrogen). uvic.ca The energetic collisions induce fragmentation of the precursor ion, and the resulting product ions are mass-analyzed. The fragmentation patterns provide valuable information about the connectivity and relative bond strengths within the organometallic complex. chemguide.co.uk

In the context of this compound complexes, a common fragmentation pathway observed during CID is the neutral loss of the COD ligand itself. chemistrydocs.com This is often accompanied by the loss of other ancillary ligands, such as phosphines or N-heterocyclic carbenes (NHCs). The relative ease of fragmentation can provide clues about the lability of the ligands and the stability of the metal-ligand bonds.

Research Findings from ESI-MS Studies

Detailed studies on various this compound complexes have demonstrated the power of mass spectrometry in their characterization.

Rhenium-COD Complexes: Ultra-performance liquid chromatography coupled with ESI-MS (UPLC-ESI-MS) has been used to analyze the reaction products of rhenium precursors with this compound. In one study, the reaction of [Re(η⁶-C₆H₆)(η⁶-C₁₀H₈)]⁺ with COD was shown to form two distinct organometallic cations, which were identified by their specific m/z values. uzh.ch The data clearly distinguished between a complex where COD binds in a η⁴ fashion and another where the ligand is dehydrogenated to form a cyclooctatriene ligand. uzh.ch

Table 1: ESI-MS Data for Rhenium-COD Complexes

Precursor Complex Reactant Observed Product Ion Observed m/z
[Re(η⁶-C₆H₆)(η⁶-C₁₀H₈)]⁺ This compound [Re(η⁶-C₆H₆)(η⁴-C₈H₁₂)]⁺ 373.04 uzh.ch

Rhodium-NHC-COD Complexes: High-resolution mass spectrometry (HRMS) with ESI is routinely used to confirm the identity of newly synthesized N-heterocyclic carbene (NHC) rhodium complexes containing a COD ligand. These complexes are often synthesized as halide salts. In the mass spectrometer, the most prominent observed species is typically the cationic complex [M-X]⁺, resulting from the loss of the halide counter-ion (X = Cl, Br, I). mdpi.commdpi.com This observation confirms the formation of the desired cationic rhodium center.

For instance, the characterization of Chloro(η²,η²-cycloocta-1,5-diene){1-benzyl-3-[(S)-2-hydroxy-1-methylethyl]benzimidazol-2-ylidene}rhodium(I) by ESI-TOF HRMS clearly showed the [M−Cl]⁺ ion, confirming its formulation. mdpi.com Similarly, the analysis of an analogous iodo-complex, Iodo(η²,η²-cycloocta-1,5-diene)(1,3-dimethylbenzimidazol-2-ylidene)rhodium(I), showed the [M-I]⁺ ion with high mass accuracy. mdpi.commdpi.com

Table 2: HRMS (ESI-TOF) Data for Representative Rhodium-NHC-COD Complexes

Complex Formula Precursor Ion Type Calculated m/z Found m/z Reference
C₃₄H₄₀ClN₃O₂Rh [M-Cl]⁺ 626.2248 626.2245 mdpi.com
C₁₇H₂₂IN₂Rh [M-I]⁺ 357.0832 357.0832 mdpi.commdpi.com

These examples underscore the critical role of mass spectrometry in modern organometallic research. It provides not only confirmation of molecular weight but also, through controlled fragmentation studies, a deeper understanding of the structure, stability, and reactivity of complex molecules like those containing this compound.

Q & A

Q. What are the established synthetic routes for cycloocta-1,5-diene (COD), and what factors influence the choice of method?

COD is primarily synthesized via the dimerization of 1,3-butadiene under catalytic conditions. Nickel-based catalysts (e.g., Ni(COD)₂) are commonly employed to control stereochemistry and yield. Key factors include:

  • Catalyst selection : Transition metals (Ni, Rh) influence reaction efficiency and stereoselectivity.
  • Reaction conditions : Temperature (typically 80–120°C) and solvent polarity (e.g., THF) affect dimerization kinetics.
  • Stabilization : Antioxidants like Irganox 1076 are added to prevent polymerization during storage .

Q. How does COD function as a ligand in transition metal complexes, and what are its structural advantages?

COD acts as a η⁴-chelating ligand due to its conjugated diene system, forming stable complexes with metals like Ru, Rh, and Pt. Structural advantages include:

  • Entropic stabilization : Reduced ligand dissociation entropy compared to monodentate ligands (e.g., ethene).
  • Flexibility : The eight-membered ring allows adaptive coordination geometry, enhancing catalytic activity in cross-coupling reactions .

Q. What safety protocols are critical when handling COD in laboratory settings?

COD is a flammable liquid with skin/eye irritation hazards. Essential protocols include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) with stabilizers to prevent degradation .

Advanced Research Questions

Q. What methodologies resolve contradictions in catalytic efficiency reports for COD-based complexes?

Discrepancies arise from variables like solvent polarity, metal oxidation states, and impurities. Resolution strategies include:

  • Standardized testing : Compare catalysts under identical conditions (solvent, temperature, substrate ratios).
  • Spectroscopic characterization : Use XPS to verify metal oxidation states and NMR to track ligand exchange kinetics.
  • Kinetic studies : Measure turnover frequencies (TOFs) to isolate rate-limiting steps .

Q. How can computational chemistry optimize COD’s role in catalytic cycles?

Density functional theory (DFT) simulations model COD’s electronic interactions with metal centers. Key applications:

  • Reaction pathway mapping : Identify intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Ligand tuning : Predict modifications (e.g., substituents on COD) to enhance metal-ligand bond strength.
  • Solvent effects : Simulate dielectric environments to improve catalytic selectivity .

Q. What experimental designs characterize COD’s role in synthesizing heteroadamantanes?

COD serves as a precursor for polycyclic cage compounds. Methodological steps include:

  • Cycloaddition reactions : Use transition metals (e.g., Ru) to catalyze [2+2] or [4+2] cyclizations.
  • Steric control : Adjust substituents on COD to direct cage formation (e.g., methyl groups for steric hindrance).
  • Characterization : Employ X-ray crystallography and HRMS to confirm cage geometry and purity .

Q. How do isolated {WO₄} species in WO₃-MCF catalysts enhance COD epoxidation efficiency?

Mesoporous WO₃-MCF catalysts achieve >90% epoxidation yield with H₂O₂. Key factors:

  • Active sites : Isolated tetrahedral {WO₄} species anchor via W–O–Si bonds, preventing leaching.
  • Pore structure : High surface area (≥500 m²/g) facilitates substrate diffusion.
  • Recycling : Catalysts retain activity after 10 cycles due to covalent bonding with the silica support .

Data Contradiction Analysis

Q. Why do COD-Rh complexes show variable catalytic activity in hydrogenation studies?

Contradictions stem from:

  • Ligand exchange rates : COD’s lability in polar solvents (e.g., MeOH) alters metal coordination spheres.
  • Impurity effects : Trace oxygen or moisture deactivates Rh centers.
  • Resolution : Use in situ IR spectroscopy to monitor active species and glovebox techniques to exclude air .

Methodological Resources

  • Synthetic Protocols : Refer to dimerization mechanisms in .
  • Catalytic Characterization : Utilize XPS, NMR, and DFT as in and .
  • Safety Guidelines : Follow SDS recommendations from and .

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